

Check Availability & Pricing

# CS47 homologous compounds and analogs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CS47     |           |
| Cat. No.:            | B4133342 | Get Quote |

An In-depth Technical Guide to **CS47**, a Gold(I)-Based Thioredoxin Reductase 1 Inhibitor, and its Analogs

#### Introduction

The designation "CS47" can refer to several distinct chemical and biological entities. Initial research reveals multiple unrelated substances identified by this name, including an arginine auxotroph strain, an alkaline-stable immunoglobulin-binding protein domain, a specific dimer interface in citrate synthase evolution, and a species in chemical kinetic models. This guide will focus on the most pharmacologically relevant entity designated CS47: the gold(I) compound (4,5-dichloro-1H-imidazolate-1-yl)-(triphenylphosphane)-gold(I). This compound has been identified as a potent inhibitor of thioredoxin reductase 1 (TRXR1) and a trigger of ferroptosis, a form of programmed cell death, making it and its analogs promising candidates for cancer therapy.

This document provides a comprehensive overview of **CS47**, including its synthesis, mechanism of action, and the landscape of its homologous compounds and analogs for researchers, scientists, and professionals in drug development.

## **Core Compound: CS47**

**CS47** is a gold(I) complex featuring a triphenylphosphine ligand and a 4,5-dichloro-1H-imidazolate ligand. Its structure and activity have been investigated in the context of developing novel anticancer agents.



## Synthesis of CS47

The synthesis of **CS47**, along with its analog DM20, has been previously described.[1] The general synthetic route involves the reaction of a triphenylphosphine gold(I) salt, such as triphenylphosphine gold(I) tetrafluoroborate (PPh<sub>3</sub>Au<sup>+</sup>BF<sub>4</sub><sup>-</sup>), with the corresponding sodium or potassium salt of the substituted imidazole in a suitable solvent like tetrahydrofuran (THF).[1]

Experimental Protocol: General Synthesis of Gold(I)-Imidazolate Compounds

- Preparation of the Imidazolate Salt: The substituted imidazole (e.g., 4,5-dichloroimidazole) is
  dissolved in a suitable solvent (e.g., THF). A strong base, such as sodium hydride or
  potassium bis(trimethylsilyl)amide, is added to deprotonate the imidazole, forming the
  corresponding sodium or potassium imidazolate salt. The reaction is typically stirred at room
  temperature until completion.
- Reaction with Gold(I) Salt: The triphenylphosphine gold(I) salt (e.g., PPh₃Au+BF₄-) is
  dissolved in the same solvent in a separate flask.
- Complexation: The solution of the imidazolate salt is slowly added to the solution of the gold(I) salt. The reaction mixture is stirred for a specified period, often overnight, at room temperature.
- Purification: The resulting gold(I) complex is then isolated and purified, typically by filtration to remove any precipitated salts, followed by evaporation of the solvent and recrystallization or column chromatography to obtain the pure product.
- Characterization: The final product is characterized by standard analytical techniques such as ¹H NMR spectroscopy and Electrospray Ionization-Mass Spectrometry (ESI-MS) to confirm its structure and purity.[1]

# Mechanism of Action: TRXR1 Inhibition and Ferroptosis

**CS47** exerts its cytotoxic effects primarily through the inhibition of thioredoxin reductase 1 (TRXR1).[1] TRXR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance, DNA synthesis, and regulating various signal transduction pathways.[1] By inhibiting TRXR1, **CS47** disrupts these processes, leading to an accumulation of reactive



oxygen species (ROS) and ultimately inducing a specific form of iron-dependent cell death known as ferroptosis.[1]

In silico docking studies have shown that **CS47** binds to the human TRXR1 protein.[1] The stability of **CS47** has been confirmed using <sup>1</sup>H NMR spectroscopy, which showed that the compound remains unchanged over a 72-hour period.[1]

Below is a diagram illustrating the proposed signaling pathway for **CS47**-induced ferroptosis.



Click to download full resolution via product page

Caption: Proposed signaling pathway of **CS47**-induced ferroptosis via TRXR1 inhibition.



# **Homologous Compounds and Analogs of CS47**

The development of analogs is a common strategy in drug discovery to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For **CS47**, analogs can be designed by modifying three main components: the imidazole ligand, the phosphine ligand, or the gold(I) metal center.

# **Imidazole Ligand Modifications**

One notable analog of **CS47** is DM20, which is (4,5-dicyano-1H-imidazolate-1-yl)-(triphenylphosphane)-gold(I).[1] In DM20, the chloro substituents on the imidazole ring of **CS47** are replaced with cyano groups. This modification can alter the electronic properties and stability of the compound. ESI-MS analysis has detected different ionic adducts for **CS47** and DM20, suggesting variations in their behavior in solution.[1]

## **Phosphine Ligand Modifications**

While not explicitly detailed in the provided search results, a common approach in gold(I) chemistry is to modify the phosphine ligand to tune the compound's lipophilicity, steric bulk, and electronic properties. Examples of such modifications could include:

- Alkylphosphines: Replacing the phenyl groups with alkyl groups (e.g., triethylphosphine) can increase the electron-donating ability of the phosphine and alter solubility.
- Functionalized Phenylphosphines: Introducing substituents on the phenyl rings (e.g., tolyl, methoxyphenyl) can modulate the electronic and steric properties.

### **Metal Center Variations**

Although **CS47** is a gold(I) compound, homologous series could be explored by replacing gold with other transition metals known to form similar complexes, such as silver(I) or copper(I). However, the unique properties of gold, particularly its high affinity for soft donor atoms like sulfur (present in the selenocysteine residue of TRXR1), are likely crucial for its biological activity.

## **Quantitative Data**

The following table summarizes the available data for **CS47** and its analog DM20.



| Compound | Chemical<br>Name                                                                        | Molecular<br>Formula | Key<br>Features                                  | Stability (¹H<br>NMR)       | ESI-MS<br>Detected<br>Adduct                        |
|----------|-----------------------------------------------------------------------------------------|----------------------|--------------------------------------------------|-----------------------------|-----------------------------------------------------|
| CS47     | (4,5-dichloro-<br>1H-<br>imidazolate-<br>1-yl)-<br>(triphenylpho<br>sphane)-<br>gold(I) | C21H15AuCl2<br>N2P   | Dichloro-<br>substituted<br>imidazole<br>ligand. | Stable over<br>72 hours[1]  | {[(PPh3)2Au]<br>[Cl2ImAu]}+<br>at 1053<br>m/z[1]    |
| DM20     | (4,5-dicyano-<br>1H-<br>imidazolate-<br>1-yl)-<br>(triphenylpho<br>sphane)-<br>gold(I)  | C23H15AuN4P          | Dicyano-<br>substituted<br>imidazole<br>ligand.  | Less stable<br>than CS47[1] | {[(PPh₃)₂Au]<br>[(CN)₂ImAu]}<br>+ at 1035<br>m/z[1] |

Further research is required to obtain more extensive quantitative data such as IC<sub>50</sub> values for TRXR1 inhibition and cytotoxicity data for a broader range of cell lines.

# **Experimental Workflows**

The following diagram outlines a typical workflow for the discovery and initial evaluation of **CS47** analogs.



Click to download full resolution via product page

Caption: A generalized experimental workflow for the development of CS47 analogs.



### **Conclusion and Future Directions**

**CS47**, a gold(I)-based inhibitor of TRXR1, represents a promising scaffold for the development of novel anticancer therapeutics that act by inducing ferroptosis. The initial characterization of **CS47** and its analog DM20 highlights the potential for modulating the compound's properties through modifications of the imidazole ligand.

Future research in this area should focus on:

- Expansion of the Analog Library: Synthesizing a broader range of analogs with systematic modifications to the imidazole and phosphine ligands to establish clear structure-activity relationships (SAR).
- Comprehensive Biological Evaluation: Conducting detailed in vitro and in vivo studies to determine the potency, selectivity, and pharmacokinetic profiles of promising analogs. This should include IC<sub>50</sub> values against TRXR1 and a panel of cancer cell lines.
- Mechanism of Action Elucidation: Further investigating the downstream effects of TRXR1
  inhibition by these compounds to fully understand their impact on cellular redox homeostasis
  and ferroptosis signaling.
- In vivo Efficacy Studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.

By systematically exploring the chemical space around the **CS47** scaffold, it may be possible to develop new and effective therapies for cancers that are susceptible to TRXR1 inhibition and ferroptosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. biorxiv.org [biorxiv.org]



 To cite this document: BenchChem. [CS47 homologous compounds and analogs].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4133342#cs47-homologous-compounds-and-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com